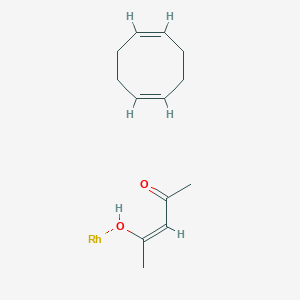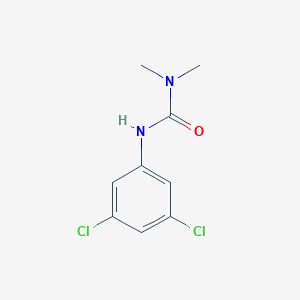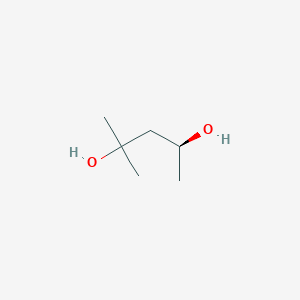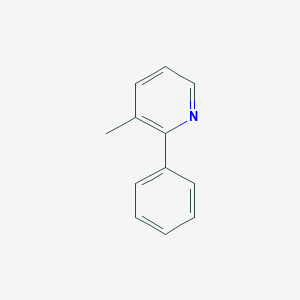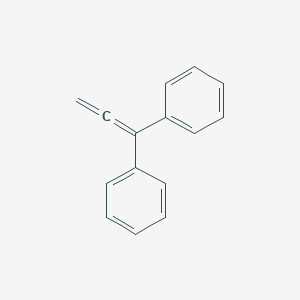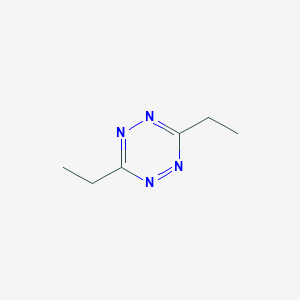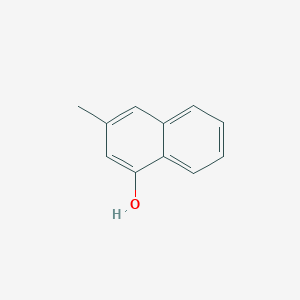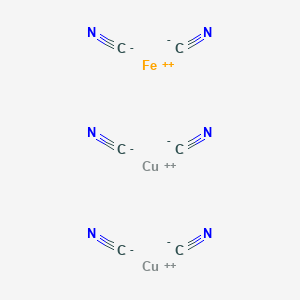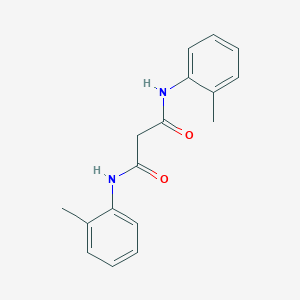
N,N'-bis(2-méthylphényl)propanediamide
Vue d'ensemble
Description
N,N'-bis(2-methylphenyl)propanediamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-bis(2-methylphenyl)propanediamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-bis(2-methylphenyl)propanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-bis(2-methylphenyl)propanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Le composé a été utilisé dans la synthèse de complexes de cuivre (II), qui ont montré une activité antimicrobienne significative. Ces complexes ont été testés contre diverses bactéries, notamment Staphylococcus aureus, Bacillus subtilis, B. cereus, Escherichia coli, Pseudomonas aeruginosa et Yersinia enterocolitica .
Hybrides nanostructurés organo-inorganiques
“N,N'-bis(2-méthylphényl)propanediamide” a été utilisé dans la création d'hybrides nanostructurés organo-inorganiques. Ces hybrides ont été caractérisés par des spectres d'absorption UV-Vis, des mesures de photoconductivité et de phototension de surface .
Antibiotiques contre Staphylococcus aureus résistant à la méthicilline (SARM)
Des dérivés de malonamide, tels que “N,N’-Di-o-tolyl-malonamide”, ont été synthétisés et utilisés comme antibiotiques contre le SARM. Ces dérivés ont montré un potentiel dans l'augmentation de la mort bactérienne et de l'éradication des biofilms avec une faible toxicité cellulaire .
Synthèse chimique
“N,N’-Di-o-tolyl-malonamide” est utilisé en synthèse chimique, en particulier dans la création d'autres composés complexes. C'est un synthon précieux avec des propriétés chimiques intéressantes .
Réactions multi-composants (RMC)
Le composé a été utilisé dans des réactions multi-composants (RMC), qui sont des transformations chimiques où trois ou plusieurs matériaux de départ différents réagissent pour générer un produit complexe final dans une procédure en un seul pot .
Extraction liquide-liquide des ions actinides (III) et lanthanides (III)
Les dérivés de malonamide ont été utilisés dans l'extraction liquide-liquide des ions actinides (III) et lanthanides (III) à partir de milieux acides dans le procédé DIAMEX .
Mécanisme D'action
Target of Action
More research is needed to identify the specific molecular targets and their roles in the mechanism of action of this compound .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are yet to be elucidated .
Biochemical Pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect the action of the compound .
Propriétés
IUPAC Name |
N,N'-bis(2-methylphenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-3-5-9-14(12)18-16(20)11-17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHUBUJGAXACFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357572 | |
| Record name | N,N'-Di-o-tolyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10378-79-7 | |
| Record name | N,N'-Di-o-tolyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
